![molecular formula C15H14O4S B2530919 4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid CAS No. 1931944-31-8](/img/structure/B2530919.png)
4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid
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Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They are known to possess a wide range of therapeutic properties and are used in the synthesis of various drugs .
Synthesis Analysis
Thiophene-based compounds can be synthesized through various methods. For instance, one method involves the reaction of chalcone and guanidine hydrochloride in 1,4-dioxane . Another method involves the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For instance, they can participate in catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . Its melting point is -38°C .Future Directions
properties
IUPAC Name |
4-[5-(3-methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-19-11-4-2-3-10(9-11)13-6-7-14(20-13)12(16)5-8-15(17)18/h2-4,6-7,9H,5,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWWASBMALSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(S2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid |
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